(5-Formyl-2-methoxyphenoxy)acetic acid
Overview
Description
(5-Formyl-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . It is a derivative of phenoxyacetic acid, characterized by the presence of a formyl group and a methoxy group on the phenyl ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2-methoxyphenoxy)acetic acid typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate to form ethyl 2-(2-formyl-5-methoxyphenoxy)acetate. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (5-Formyl-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: (5-Carboxy-2-methoxyphenoxy)acetic acid.
Reduction: (5-Hydroxymethyl-2-methoxyphenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Formyl-2-methoxyphenoxy)acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Formyl-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
(2-Methoxyphenoxy)acetic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
(2-Methylphenoxy)acetic acid: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.
Uniqueness: (5-Formyl-2-methoxyphenoxy)acetic acid is unique due to the presence of both a formyl and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and versatility in chemical syntheses and research applications.
Properties
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-2-7(5-11)4-9(8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUIYKXCCXKSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391692 | |
Record name | (5-FORMYL-2-METHOXYPHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19728-22-4 | |
Record name | 2-(5-Formyl-2-methoxyphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19728-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-FORMYL-2-METHOXYPHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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